1-Cyclopropyl-2-methylbenzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

118482-04-5 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-cyclopropyl-2-methylbenzimidazole |

InChI |

InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

PVNMWWNQQNYJIY-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N1C3CC3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CC3 |

Synonyms |

1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation and Confirmation of 1-Cyclopropyl-2-methylbenzimidazole

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active molecules. Their structural similarity to naturally occurring purines allows them to interact with various biological targets, leading to a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis and characterization of novel benzimidazole derivatives are therefore of significant interest in medicinal chemistry.

This technical guide provides an in-depth overview of the structure elucidation and confirmation of a specific derivative, 1-cyclopropyl-2-methylbenzimidazole . We will outline a probable synthetic route and detail the comprehensive analytical workflow required to verify its molecular structure, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Proposed Synthesis

The target molecule can be efficiently synthesized via the N-alkylation of 2-methylbenzimidazole with a suitable cyclopropylating agent. This common method for creating N-substituted benzimidazoles offers high yields and straightforward purification.[4][5] The proposed reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

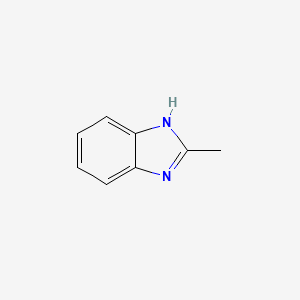

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation : To a solution of 2-methylbenzimidazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Reaction : Add bromocyclopropane (1.5 eq) to the mixture.

-

Heating : Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]

-

Work-up : After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Structure Elucidation Workflow

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation. The logical workflow involves determining the molecular mass, identifying functional groups, and finally mapping the precise arrangement of atoms and their connectivity.

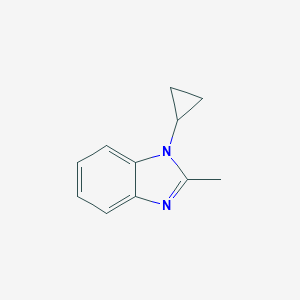

Caption: Workflow for the spectroscopic structure elucidation.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Electron impact mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of benzimidazole derivatives often involves the stable benzimidazole ring system.[8]

-

Expected Molecular Ion (M⁺) : The chemical formula is C₁₁H₁₂N₂. The expected exact mass is 172.1000 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 172.

-

Key Fragmentation :

-

Loss of the cyclopropyl group ([M-C₃H₅]⁺): m/z = 131.

-

Loss of a methyl radical ([M-CH₃]⁺): m/z = 157.

-

Typical benzimidazole ring fragmentation may also be observed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an N-substituted benzimidazole is distinct from its unsubstituted counterpart, primarily due to the absence of the N-H bond.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3080-3020 | Aromatic C-H Stretch | Medium | Characteristic of the benzene ring protons. |

| 3010-2950 | Aliphatic C-H Stretch | Medium | Arises from the methyl and cyclopropyl groups. |

| ~1615 | C=N Stretch (Imidazole) | Strong | Confirms the presence of the imidazole ring.[11] |

| 1500-1450 | Aromatic C=C Stretch | Strong | Multiple bands confirming the benzene ring. |

| ~1270 | C-N Stretch | Medium | Aromatic amine stretch.[12] |

| ~1020 | Cyclopropyl Ring Vibration | Medium | Characteristic vibration of the cyclopropyl ring skeleton.[13] |

| Absence | N-H Stretch (3400-3200) | - | The absence of a broad N-H peak confirms N1-substitution. |

Table 1: Predicted Infrared (IR) Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the structure by detailing the chemical environment and connectivity of every proton and carbon atom.[14][15]

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methyl, and cyclopropyl protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 7.75 - 7.65 | m | 2H | Aromatic (H-4, H-7) | The two protons adjacent to the fused imidazole ring are typically deshielded. |

| 7.35 - 7.25 | m | 2H | Aromatic (H-5, H-6) | These protons are in a more shielded environment compared to H-4 and H-7.[16] |

| 3.20 - 3.10 | m | 1H | N-CH (Cyclopropyl) | The methine proton of the cyclopropyl group, deshielded by the adjacent nitrogen atom. |

| 2.60 | s | 3H | -CH₃ | A sharp singlet characteristic of the methyl group at the C2 position.[17] |

| 1.10 - 1.00 | m | 2H | -CH₂ (Cyclopropyl) | Two of the four methylene protons on the cyclopropyl ring. |

| 0.95 - 0.85 | m | 2H | -CH₂ (Cyclopropyl) | The remaining two methylene protons, potentially showing complex splitting due to geminal and vicinal coupling. |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz).

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~152.5 | C2 (Imidazole) | Quaternary carbon bearing the methyl group.[15] |

| ~142.0 | C7a (Bridgehead) | Quaternary carbon at the ring junction. |

| ~135.5 | C3a (Bridgehead) | The second quaternary carbon at the ring junction. |

| ~122.5 | C5 / C6 | Aromatic CH carbons. |

| ~119.0 | C4 | Aromatic CH carbon adjacent to the cyclopropyl-substituted nitrogen. |

| ~110.0 | C7 | Aromatic CH carbon. |

| ~33.0 | N-CH (Cyclopropyl) | Methine carbon of the cyclopropyl group attached to nitrogen. |

| ~14.5 | -CH₃ | Methyl carbon at the C2 position. |

| ~7.0 | -CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl ring.[16] |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz).

Conclusion

The structural confirmation of This compound is achieved through a systematic application of modern analytical techniques. The proposed synthesis via N-alkylation provides a reliable route to the target compound. Subsequent analysis by mass spectrometry confirms the molecular weight, while IR spectroscopy identifies key functional groups and verifies the N-substitution. Finally, detailed ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the placement of the cyclopropyl and methyl groups on the benzimidazole scaffold. This comprehensive characterization is crucial for ensuring the identity and purity of the compound for its intended use in research and development.

References

- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity : Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsm.com [ijpsm.com]

- 8. scispace.com [scispace.com]

- 9. 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 14. archives.christuniversity.in [archives.christuniversity.in]

- 15. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 16. rsc.org [rsc.org]

- 17. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzimidazole Derivatives: A Technical Guide for Researchers

An In-depth Analysis of 1-Cyclopropyl-2-methylbenzimidazole and its Analogs

This technical guide provides a comprehensive overview of the spectroscopic data for benzimidazole derivatives, with a specific focus on providing reference data for this compound. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of the closely related and well-characterized compound, 2-methylbenzimidazole. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this class of heterocyclic compounds, enabling them to predict and interpret the spectroscopic features of this compound and similar N-substituted derivatives.

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylbenzimidazole, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data for 2-Methylbenzimidazole (as a proxy for this compound)

The spectroscopic data for 2-methylbenzimidazole is summarized in the tables below. These values provide a foundational understanding of the chemical environment of the core benzimidazole structure and can be used to extrapolate the expected shifts and fragmentation patterns for this compound. The primary difference to be expected in the spectra of this compound would be the appearance of signals corresponding to the N-cyclopropyl group in the 1H and 13C NMR spectra, and a corresponding increase in the molecular ion peak in the mass spectrum.

Table 1: 1H NMR Spectral Data of 2-Methylbenzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.3 (broad s) | Singlet | 1H | N-H |

| 7.55 - 7.52 | Multiplet | 2H | Ar-H |

| 7.19 - 7.16 | Multiplet | 2H | Ar-H |

| 2.55 | Singlet | 3H | CH3 |

Solvent: DMSO-d6

Table 2: 13C NMR Spectral Data of 2-Methylbenzimidazole

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C=N |

| 138.6 | Ar-C |

| 122.1 | Ar-CH |

| 114.6 | Ar-CH |

| 14.9 | CH3 |

Solvent: CDCl3[1]

Table 3: Infrared (IR) Spectral Data of 2-Methylbenzimidazole

| Wavenumber (cm-1) | Assignment |

| 3116 - 2800 (broad) | N-H stretch |

| 1624 | C=N stretch |

| 1474 - 1412 | Aromatic C=C stretch |

Table 4: Mass Spectrometry (MS) Data of 2-Methylbenzimidazole

| m/z | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]+ |

| 131 | 85 | [M-H]+ |

| 105 | 20 | [M-HCN]+ |

| 78 | 15 | [C6H6]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are widely applicable to the characterization of benzimidazole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance FT NMR spectrometer operating at a frequency of 400 MHz for 1H NMR and 100 MHz for 13C NMR is typically used.[2]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

-

Data Acquisition:

-

1H NMR: Spectra are acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Nicolet Impact 410 FT-IR spectrometer or a similar instrument is commonly employed.[2]

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm-1. A background spectrum of the empty sample compartment or the KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm-1).

3. Mass Spectrometry (MS)

-

Instrumentation: A Shimadzu GC-MS operating at an ionization energy of 70 eV or a similar mass spectrometer is used.[2]

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC).

-

Ionization: Electron impact (EI) is a common ionization method for this class of compounds.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

-

Data Analysis: The m/z values of the molecular ion and major fragment ions are reported, along with their relative intensities.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel benzimidazole derivative like this compound is illustrated in the diagram below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. By utilizing the provided reference data for 2-methylbenzimidazole and adhering to the outlined experimental protocols, researchers can effectively characterize this and other related benzimidazole derivatives.

References

A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropyl-2-methylbenzimidazole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the two-step synthesis of 1-cyclopropyl-2-methylbenzimidazole, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. The synthesis involves the initial formation of 2-methylbenzimidazole via the Phillips condensation, followed by N-cyclopropylation. This document outlines the reaction mechanisms, detailed experimental procedures, and methods for purification and characterization.

Synthesis Overview

The synthesis of this compound is efficiently achieved in two sequential steps:

-

Step 1: Condensation to 2-Methylbenzimidazole: o-Phenylenediamine is condensed with acetic acid to form the intermediate, 2-methylbenzimidazole. This reaction is a classic acid-catalyzed cyclization.[1][2]

-

Step 2: N-Cyclopropylation: The 2-methylbenzimidazole intermediate is subsequently alkylated with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base to yield the final product, this compound.

The overall reaction pathway is illustrated below.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step. Quantitative data from various reported methods are summarized for comparison.

The condensation of o-phenylenediamine with acetic acid is a robust and high-yielding reaction.[3] Several methods exist, with variations in solvent and work-up procedures.

Detailed Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask, add 54 g (0.5 mol) of o-phenylenediamine and 30 g (0.5 mol) of glacial acetic acid.

-

Solvent Addition: Add 162 g of toluene to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4 hours with continuous stirring.

-

Crystallization: After the reflux period, slowly cool the reaction mixture to 10-15°C to induce crystallization. Stir the resulting slurry for an additional hour at this temperature.

-

Isolation: Collect the solid product by suction filtration. Wash the filter cake with 54 g of fresh toluene.

-

Drying: Dry the product under reduced pressure to obtain 2-methylbenzimidazole as an off-white solid.

Table 1: Summary of Quantitative Data for 2-Methylbenzimidazole Synthesis

| Reference/Method | Reactants | Solvent | Conditions | Yield | Purity (HPLC) |

| Patent CN102827083A[4] | o-Phenylenediamine, Acetic Acid (1:1 mol) | Toluene | Reflux, 4h | 85% | 99.2% |

| Organic Syntheses[5] | o-Phenylenediamine, Acetic Acid (1:1 equiv) | None | 100°C, 2h | 68% | N/A |

| Saini et al. (2016)[6] | o-Phenylenediamine, 90% Acetic Acid | Water | 100°C, 2h | N/A | N/A |

The N-alkylation of the 2-methylbenzimidazole intermediate can be achieved using cyclopropyl bromide and a suitable base in a polar aprotic solvent. While direct literature for this specific molecule is scarce, the following protocol is based on well-established N-alkylation procedures for benzimidazole derivatives.[1][7] The reaction is analogous to an Ullmann-type condensation, which is frequently copper-catalyzed, although for reactive alkyl halides, a strong base is often sufficient.[4][8]

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-methylbenzimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add cyclopropyl bromide (1.2-1.5 eq) dropwise to the suspension.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield this compound.

Table 2: Expected Data for this compound Synthesis

| Parameter | Expected Value/Characteristics |

| Yield | 60-85% (Typical for N-alkylation of benzimidazoles) |

| Purity | >95% after chromatography |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to methyl, cyclopropyl, and aromatic protons. |

| ¹³C NMR | Resonances for all unique carbons in the structure. |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of C₁₁H₁₂N₂ (173.23 g/mol ). |

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide presents a reliable and well-documented two-step synthesis for this compound from o-phenylenediamine. The initial condensation to form 2-methylbenzimidazole is a high-yielding and straightforward process. The subsequent N-cyclopropylation, based on standard N-alkylation protocols, provides a clear pathway to the final product. The methodologies and data provided herein serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient production of this important heterocyclic compound. Further optimization of the N-cyclopropylation step could involve screening different bases, solvents, and potentially copper-based catalysts to improve reaction efficiency and yield.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann Reaction [organic-chemistry.org]

Potential Biological Activities of Cyclopropyl-Substituted Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs and its capacity to engage with a wide array of biological targets. This bicyclic heterocyclic system, an isostere of naturally occurring purines, can interact effectively with macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

In parallel, the cyclopropyl group has emerged as a valuable substituent in modern drug design. Its unique structural and electronic properties—such as conformational rigidity, enhanced π-character in its C-C bonds, and increased metabolic stability—can confer significant advantages to a parent molecule. Incorporating a cyclopropyl ring can enhance potency, improve metabolic profiles, reduce off-target effects, and increase brain permeability.

This technical guide explores the convergence of these two valuable pharmacophores, focusing on the synthesis, biological activities, and mechanisms of action of cyclopropyl-substituted benzimidazoles. It aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Biological Activities and Quantitative Data

The introduction of a cyclopropyl moiety to the benzimidazole nucleus can modulate its biological profile, often enhancing its potency against various therapeutic targets. While research into this specific substitution pattern is ongoing, existing studies highlight its potential across several key areas.

Anticancer Activity

Benzimidazole derivatives are well-known for their anticancer properties, often by inhibiting tubulin polymerization, a mechanism shared with drugs like colchicine. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Novel benzimidazole analogues have been synthesized as potent tubulin inhibitors, with some exhibiting IC50 values in the nanomolar range, effectively overcoming drug resistance in certain cancer cell lines.[3]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound ID/Description | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative 2 | HCT-116 (Colon) | IC50 | 16.18 ± 3.85 µg/mL | [4] |

| Benzimidazole Derivative 4 | HCT-116 (Colon) | IC50 | 24.08 ± 0.31 µg/mL | [4] |

| Benzimidazole Derivative 4 | MCF-7 (Breast) | IC50 | 8.86 ± 1.10 µg/mL | [4] |

| Benzimidazole Derivative 23 | MCF-7 (Breast) | IC50 | 4.7 µM | [5] |

| Benzimidazole Derivative 27 | MCF-7 (Breast) | IC50 | 10.9 µM | [5] |

| Benzimidazole Analogue 12b | A2780S (Ovarian) | IC50 | 6.2 nM | [3] |

| Benzimidazole Analogue 12b | A2780/T (Paclitaxel-resistant) | IC50 | 9.7 nM | [3] |

| Dehydrozingerone Cyclopropyl Derivative | HeLa (Cervical) | IC50 | 8.63 µM | [6] |

| Dehydrozingerone Cyclopropyl Derivative | LS174 (Colon) | IC50 | 10.17 µM |[6] |

Note: This table includes data on various benzimidazoles and related cyclopropyl derivatives to illustrate potential activity ranges. Data for specifically cyclopropyl-substituted benzimidazoles is an emerging area of research.

Antimicrobial Activity

Benzimidazole derivatives have shown significant potential as antimicrobial agents.[7] Their mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, leading to the disruption of DNA synthesis and cell death.[7] The substitution pattern on the benzimidazole ring is critical, with certain moieties enhancing activity against both Gram-positive and Gram-negative bacteria.[7][8]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound ID/Description | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole-triazole 63a | MRSA | MIC | 16 | [7] |

| Benzimidazole-triazole 63c | E. faecalis | MIC | 32 | [7] |

| 2-mercaptobenzimidazole 22 | S. epidermidis | MIC | 32 | [8] |

| 2-mercaptobenzimidazole 22 | B. cepacia | MIC | 64 | [8] |

| Benzimidazole derivative 3 | Aspergillus niger | MIC | - | [9] |

| Benzimidazole derivative 5 | Candida albicans | MIC | - |[9] |

Note: MIC values indicate the Minimum Inhibitory Concentration. The table showcases the broad antimicrobial potential of the benzimidazole scaffold.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral agents. Studies have demonstrated the efficacy of benzimidazole derivatives against a wide range of DNA and RNA viruses.[10][11] For instance, certain substituted benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV) with EC50 values as low as 20 nM.[11] Other derivatives have displayed selective activity against viruses such as Coxsackie B4 and vaccinia virus.[9] The ribonucleoside of 2,5,6-trichlorobenzimidazole (TCRB) was found to be active against human cytomegalovirus (HCMV) with an IC50 of 2.9 µM.[12]

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound ID/Description | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | EC50 | As low as 20 nM | [11] |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | BVDV, YFV, CVB2 | EC50 | Moderately active | [11] |

| 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) | HCMV | IC50 | 2.9 µM | [12] |

| 2-bromo-5,6-dichlorobenzimidazole ribonucleoside (BDCRB) | HCMV | IC50 | ~0.7 µM (4x TCRB) | [12] |

| Benzimidazole derivative 5 | Vaccinia Virus | - | Selectively active | [9] |

| Benzimidazole derivative 6 | Coxsackie B4 | - | Selectively active |[9] |

Note: EC50 represents the 50% effective concentration, while IC50 represents the 50% inhibitory concentration.

Anti-inflammatory Activity

Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[13][14] Certain novel benzimidazole derivatives have demonstrated potent in vitro COX-2 inhibition with IC50 values as low as 0.13 µM, surpassing the activity of standard drugs like indomethacin.[13] In vivo studies using the carrageenan-induced paw edema model have confirmed the significant anti-inflammatory effects of these compounds.[14][15][16]

Table 4: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound ID/Description | Target/Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative 6 | COX-2 | IC50 | 0.13 µM | [13] |

| Benzimidazole Derivative 9 | COX-2 | IC50 | 0.15 µM | [13] |

| Benzimidazole Derivative 14 | Carrageenan-induced paw edema | % Inhibition | 74.17% | [15] |

| N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline | Carrageenan-induced paw edema | % Reduction | 46.27% | [15] |

| Benzimidazole Derivative B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | IC50 | Lower than Ibuprofen |[16] |

Experimental Protocols & Methodologies

Synthesis of Cyclopropyl-Substituted Benzimidazoles

A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a corresponding aldehyde or carboxylic acid. For cyclopropyl-substituted analogues, cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid are used as key starting materials. Various catalysts, including copper salts or p-toluenesulfonic acid, can facilitate this reaction, which can often be performed under mild, solvent-free, or microwave-assisted conditions to improve yields and reduce reaction times.[17][18][19]

General Protocol for Synthesis:

-

Reactant Mixture: In a suitable reaction vessel, combine N-substituted o-phenylenediamine (1.0 eq.), a cyclopropyl-containing aldehyde or carboxylic acid (1.0-1.2 eq.), and a catalyst (e.g., CuI, 10 mol%).

-

Solvent & Conditions: The reaction can be performed under solvent-free conditions or in a solvent such as DMSO. For microwave-assisted synthesis, the mixture is subjected to irradiation for 5-25 minutes.[19] For conventional heating, the mixture is stirred at a specified temperature (e.g., 80-120 °C) for several hours.[18][20]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is typically dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

Isolation: The crude product is purified using flash column chromatography on silica gel to yield the desired cyclopropyl-substituted benzimidazole.[18]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[18]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[21] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[22]

Protocol Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (cyclopropyl-substituted benzimidazoles) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21][23]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

In Vitro Antimicrobial Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Protocol Steps:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.[25]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[26][27]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).[26]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[25]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]

In Vitro Antiviral Screening: Plaque Reduction Assay

This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a cytopathic virus.[28]

Protocol Steps:

-

Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Incubation: Prepare serial dilutions of the test compound and mix them with a known concentration of the virus (e.g., 80-100 plaque-forming units). Incubate this mixture to allow the compound to interact with the virus.[28]

-

Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 1-2 hours.[29]

-

Overlay: Aspirate the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.[28][29]

-

Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (virus only).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Viable cells will be stained, while areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.[30]

-

EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in cell division, structure, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2][31] This inhibition disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell is unable to proceed through the G2/M checkpoint, leading to cell cycle arrest and ultimately triggering apoptosis (programmed cell death).[1]

Conclusion

Cyclopropyl-substituted benzimidazoles represent a promising class of compounds for drug discovery. The benzimidazole core provides a versatile and biologically active scaffold, while the cyclopropyl group offers a means to fine-tune physicochemical properties and enhance potency. The demonstrated activities across anticancer, antimicrobial, antiviral, and anti-inflammatory applications highlight the therapeutic potential of this chemical class. Future research focused on expanding the library of these derivatives and conducting detailed structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds and advancing them toward clinical development. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of these promising molecules.

References

- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmpas.com [jmpas.com]

- 16. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 18. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Benzimidazole synthesis [organic-chemistry.org]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 1-Cyclopropyl-2-methylbenzimidazole Based on the Benzimidazole Pharmacophore

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets.[1] This guide will explore the primary mechanisms of action associated with the benzimidazole class of compounds, categorized by their major therapeutic effects.

Anthelmintic Activity: Disruption of Microtubule Dynamics

The most well-established mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule polymerization in parasitic worms.

Molecular Target: β-tubulin

Benzimidazole anthelmintics, such as albendazole and mebendazole, exhibit selective binding to the β-tubulin subunit of parasitic nematodes.[3][4][5][6] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient absorption.[4][6] The disruption of the microtubule cytoskeleton leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[3][6][7] The selective toxicity of these drugs is attributed to their higher affinity for parasitic β-tubulin compared to the mammalian homolog.[4]

Quantitative Data for Representative Benzimidazole Anthelmintics

| Compound | Target Organism | IC50 (Tubulin Polymerization) | Reference |

| Albendazole | Haemonchus contortus | ~0.1 µM | General Literature |

| Mebendazole | Ascaris suum | ~0.5 µM | General Literature |

Note: IC50 values can vary depending on the experimental conditions and the specific parasite species.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Preparation of Tubulin: Purify tubulin from parasitic or mammalian sources.

-

Assay Buffer: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

Compound Preparation: Dissolve the test compound (e.g., 1-Cyclopropyl-2-methylbenzimidazole) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.

-

Reaction Initiation: In a 96-well plate, mix the purified tubulin with the assay buffer and the test compound or vehicle control.

-

Monitoring Polymerization: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Calculate the rate of polymerization for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway Diagram: Inhibition of Microtubule Formation

Caption: Benzimidazole inhibits parasite microtubule polymerization.

Anti-ulcer Activity: Proton Pump Inhibition

Substituted benzimidazoles are the chemical basis for a major class of drugs known as proton pump inhibitors (PPIs), used to reduce gastric acid secretion.

Molecular Target: H+/K+ ATPase (Proton Pump)

Benzimidazole PPIs, such as omeprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[8][9][10] The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+ ATPase.[8][9] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[10][11]

Quantitative Data for Representative Benzimidazole PPIs

| Compound | Target Enzyme | IC50 | Reference |

| Omeprazole | H+/K+ ATPase | ~4 µM (in vitro) | General Literature |

| Lansoprazole | H+/K+ ATPase | ~2 µM (in vitro) | General Literature |

Note: In vivo potency is more complex and depends on accumulation in parietal cells and acid-catalyzed activation.

Experimental Protocol: H+/K+ ATPase Activity Assay

This assay measures the activity of the proton pump and its inhibition by test compounds.

-

Enzyme Preparation: Isolate H+/K+ ATPase-rich vesicles from porcine or rabbit gastric mucosa.

-

Assay Buffer: Prepare an assay buffer containing KCl, MgCl2, and a pH indicator.

-

Compound Activation: Pre-incubate the test compound in an acidic medium (pH < 4) to facilitate its conversion to the active form.

-

Reaction Initiation: Add the activated compound to the enzyme preparation in the assay buffer. Initiate the reaction by adding ATP.

-

Monitoring Activity: The hydrolysis of ATP by the H+/K+ ATPase leads to proton transport into the vesicles, which can be measured as a change in the absorbance of the pH indicator or by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

-

Data Analysis: Determine the rate of H+/K+ ATPase activity for each compound concentration and calculate the IC50 value.

Signaling Pathway Diagram: Irreversible Inhibition of the Gastric Proton Pump

Caption: Benzimidazole PPIs irreversibly inhibit the gastric proton pump.

Anticancer Activity: A Multifaceted Approach

Benzimidazole derivatives have demonstrated a wide range of anticancer activities through various mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[1][12][13][14][15]

Key Mechanisms:

-

Tubulin Polymerization Inhibition: Similar to their anthelmintic action, some benzimidazoles disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest in the G2/M phase and apoptosis.[12][13][14]

-

Kinase Inhibition: Benzimidazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[14][16]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[14]

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA minor groove or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1]

Quantitative Data for a Representative Anticancer Benzimidazole

| Compound | Cancer Cell Line | IC50 (Cytotoxicity) | Mechanism | Reference |

| Nocodazole | HeLa (Cervical Cancer) | ~0.1 µM | Tubulin Polymerization Inhibition | [17] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow Diagram: General Anticancer Mechanisms of Benzimidazoles

Caption: Multiple anticancer mechanisms of benzimidazole derivatives.

Anti-inflammatory and Antiviral Potential

The benzimidazole scaffold is also found in molecules with anti-inflammatory and antiviral properties.

-

Anti-inflammatory Activity: The primary mechanism for the anti-inflammatory effects of certain benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[16][18][19][20][21]

-

Antiviral Activity: Some benzimidazoles have been shown to inhibit viral replication. For instance, in the context of the Hepatitis C Virus (HCV), benzimidazole-based compounds have been identified as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral genome replication.[22][23]

Due to the diverse nature of these activities, specific quantitative data and protocols would be highly dependent on the particular viral or inflammatory target being investigated.

Conclusion

While specific mechanistic data for this compound remains to be elucidated, the extensive research on the benzimidazole pharmacophore provides a strong foundation for predicting its potential biological activities. Based on the established mechanisms of this chemical class, this compound could plausibly exhibit anthelmintic, anti-ulcer, anticancer, anti-inflammatory, or antiviral properties. The experimental protocols and conceptual diagrams presented in this guide offer a framework for the systematic investigation of this and other novel benzimidazole derivatives. Further research, beginning with broad phenotypic screening followed by target-based assays, is necessary to determine the precise mechanism of action and therapeutic potential of this compound.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 7. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ajrconline.org [ajrconline.org]

- 13. nveo.org [nveo.org]

- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Protein Targets for 1-Cyclopropyl-2-methylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of the novel small molecule, 1-Cyclopropyl-2-methylbenzimidazole. As the specific biological targets of this compound are not extensively documented, this guide outlines a systematic, computational approach for target identification and validation, crucial for elucidating its mechanism of action and exploring its therapeutic potential. The methodologies covered include reverse docking for initial target screening and molecular docking for detailed analysis of ligand-protein interactions. This document serves as a practical workflow for researchers engaged in the early phases of drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core, a structure known for its diverse pharmacological activities.[1] Derivatives of benzimidazole have shown potential as antiviral and anticancer agents, often attributed to their interaction with key cellular macromolecules like DNA and RNA polymerases.[2] However, the specific protein targets of this compound remain largely uncharacterized. In silico target prediction offers a time- and cost-effective strategy to identify potential protein binding partners for such orphan compounds.[3][4]

This guide details a robust in silico workflow, combining ligand-based and structure-based approaches to generate a high-confidence list of putative targets for this compound. The workflow is designed to be accessible to researchers with a foundational understanding of computational drug discovery.

In Silico Target Prediction Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process that begins with broad, structure-based screening and progresses to more focused, detailed interaction analysis.

Phase 1: Target Identification using Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a given small molecule by screening it against a large database of protein structures.[3][5]

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

The structure is saved in a format compatible with docking software (e.g., .mol2, .pdbqt).

-

-

Target Database Preparation:

-

A curated database of 3D protein structures is selected. Publicly available databases like the Protein Data Bank (PDB) or commercial databases can be utilized.

-

The database should be filtered to include proteins relevant to human diseases, such as those from the human proteome.

-

Each protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Reverse Docking Simulation:

-

A reverse docking software (e.g., idock, TarFisDock) is used to dock the prepared ligand into the binding sites of all proteins in the prepared database.

-

The docking algorithm systematically samples different orientations and conformations of the ligand within each protein's binding pocket.

-

-

Scoring and Ranking:

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each ligand-protein complex.

-

The potential protein targets are ranked based on their predicted binding affinities.

-

The output of a reverse docking screen is a ranked list of potential protein targets. The following table presents hypothetical results for this compound.

| Rank | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Biological Function |

| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 1PME | -9.8 | Cell proliferation, differentiation |

| 2 | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -9.5 | Cell cycle regulation |

| 3 | Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | Signal transduction, cell growth |

| 4 | DNA polymerase alpha | 4QCL | -8.9 | DNA replication |

| 5 | RNA polymerase II | 1WCM | -8.7 | Transcription |

Table 1: Hypothetical Top 5 Predicted Protein Targets from Reverse Docking.

Phase 2: Target Validation using Molecular Docking

Molecular docking is a more focused computational method used to predict the preferred binding mode of a ligand to a specific protein target.[6][7] This step is crucial for validating the hits from the reverse docking screen and gaining insights into the molecular interactions.

-

Protein and Ligand Preparation:

-

The 3D structures of the top-ranked protein targets from the reverse docking screen are downloaded from the PDB.

-

The proteins are prepared as described in the reverse docking protocol.

-

The 3D structure of this compound is prepared as previously described.

-

-

Binding Site Identification:

-

The binding pocket of each protein is identified. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.

-

-

Molecular Docking Simulation:

-

A molecular docking program (e.g., AutoDock Vina, Glide) is used to dock the ligand into the defined binding site of each protein target.

-

The docking algorithm generates multiple binding poses and ranks them based on the scoring function.

-

-

Analysis of Results:

-

The predicted binding affinities and the binding poses are analyzed.

-

The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

-

The following table summarizes the hypothetical molecular docking results for the top three predicted targets.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| MAPK1/ERK2 | 1PME | -9.6 | Lys54, Met108, Asp111 | Hydrogen Bond, Hydrophobic |

| CDK2 | 1HCK | -9.3 | Leu83, Phe80, Asp86 | Hydrophobic, Hydrogen Bond |

| ABL1 | 2HYY | -9.1 | Met318, Phe382, Glu316 | Hydrophobic, Hydrogen Bond |

Table 2: Hypothetical Molecular Docking Interaction Summary.

Signaling Pathway Analysis

Understanding the biological context of the predicted targets is essential. Pathway analysis helps to elucidate the potential downstream effects of this compound's interaction with its targets.

MAPK/ERK Signaling Pathway

Given the hypothetical top hit, MAPK1 (ERK2), its involvement in the MAPK/ERK signaling pathway is a key area of investigation. This pathway is crucial for regulating cell growth, proliferation, and survival.

References

- 1. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of Benzimidazole Derivatives, with a Focus on 1-Cyclopropyl-2-methylbenzimidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and ultimately, their therapeutic efficacy. This technical guide delves into the solubility profile of benzimidazole derivatives, with a specific focus on understanding the anticipated solubility of 1-cyclopropyl-2-methylbenzimidazole. By examining the solubility of the parent compound, 2-methylbenzimidazole, we can infer the impact of the N-cyclopropyl substitution on its overall solubility characteristics.

Physicochemical Properties of 2-Methylbenzimidazole

Understanding the fundamental physicochemical properties of the parent compound, 2-methylbenzimidazole, provides a baseline for predicting the behavior of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Melting Point | 175-177 °C | [2] |

| Boiling Point | 339.4 ± 11.0 °C at 760 mmHg | [2] |

| pKa | 6.19 (at 25 °C) | [3] |

| Water Solubility | Slightly soluble | [3] |

Solubility of 2-Methylbenzimidazole in Various Solvents

The solubility of 2-methylbenzimidazole has been experimentally determined in a range of organic solvents. This data is crucial for understanding its behavior in various formulation and processing conditions. Generally, benzimidazoles are sparingly soluble in water and non-polar solvents but show improved solubility in polar organic solvents.[3][4]

Table 1: Solubility of 2-Methylbenzimidazole in Selected Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Dichloromethane | 309.66 | 0.0007 |

| 325.97 | 0.0012 | |

| 345.15 | 0.0032 | |

| 1-Chlorobutane | - | Low |

| Toluene | - | Low |

| 2-Nitrotoluene | - | - |

Data extracted from a study by Domańska et al. (2004), which notes that the solubilities of imidazoles in chloroalkanes were very low.[5][6][7][8]

Table 2: Qualitative Solubility of 2-Methylbenzimidazole

| Solvent | Solubility | Reference |

| Alcohol | Soluble | [9] |

| Ether | Soluble | [9] |

| Hot Water | Soluble | [9] |

| Benzene | Insoluble | [9] |

| Sodium Hydroxide Solution | Soluble | [9] |

Expected Impact of N-Cyclopropyl Substitution on Solubility

The introduction of a cyclopropyl group at the 1-position of the benzimidazole ring is expected to influence its solubility based on the following principles:

-

Increased Lipophilicity: The cyclopropyl group is a non-polar, aliphatic moiety that will increase the overall lipophilicity (logP) of the molecule. This generally leads to:

-

Decreased Aqueous Solubility: The compound will become more hydrophobic, reducing its affinity for water.

-

Increased Solubility in Non-Polar Organic Solvents: The enhanced lipophilicity will likely improve solubility in solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents.

-

-

Disruption of Crystal Lattice: The non-planar cyclopropyl group can disrupt the crystal packing of the benzimidazole core. This disruption can lead to a lower lattice energy, which in turn can result in:

-

Increased Solubility: A lower energy barrier to solvate the molecule can lead to higher solubility in a given solvent. The overall effect on solubility will be a balance between the increased lipophilicity and the potential disruption of the crystal lattice.

-

-

Steric Hindrance: The cyclopropyl group may sterically hinder intermolecular interactions, such as hydrogen bonding involving the N-3 nitrogen of the imidazole ring. This could potentially reduce self-association and favor solvation, thereby increasing solubility.

Logical Relationship of Substituent Effect on Solubility

Caption: Logical flow of the effects of a 1-cyclopropyl substituent on solubility.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are unavailable, the following established methods are recommended for determining the solubility of benzimidazole derivatives.

1. Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, followed by separation of the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

2. Kinetic Solubility (High-Throughput Screening)

This method is often used in early drug discovery for rapid assessment.

Methodology:

-

Stock Solution: A concentrated stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Dilution: Aliquots of the stock solution are added to an aqueous buffer system.

-

Precipitation Detection: The point at which precipitation occurs is detected, typically by turbidimetry (nephelometry). The concentration at this point is reported as the kinetic solubility.

Synthesis of this compound

While a specific protocol for this compound is not detailed in the search results, a general and efficient synthesis can be inferred from established benzimidazole synthesis routes.[10]

Proposed Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

This reaction would likely involve the condensation of N-cyclopropyl-o-phenylenediamine with acetic acid or a derivative, a common method for forming 2-methylbenzimidazoles.

Conclusion for Researchers and Drug Development Professionals

The solubility of this compound is a critical parameter that will influence its development as a potential therapeutic agent. While direct experimental data is currently lacking, a systematic approach to its determination is essential. Based on the properties of 2-methylbenzimidazole, it is anticipated that the N-cyclopropyl derivative will exhibit reduced aqueous solubility and enhanced solubility in non-polar organic solvents. Experimental verification using established protocols, such as the shake-flask method, is strongly recommended to obtain accurate thermodynamic solubility data. This information will be invaluable for guiding formulation development, predicting in vivo behavior, and advancing the compound through the drug discovery pipeline.

References

- 1. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]

- 9. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthetic History of N-cyclopropyl Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a cyclopropyl group at the N1-position of the benzimidazole ring has emerged as a valuable strategy in drug design, enhancing metabolic stability, potency, and target selectivity. This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological significance of N-cyclopropyl benzimidazoles.

Discovery and Rationale for N-cyclopropylation

The introduction of the cyclopropyl moiety in drug design is a well-established tactic to modulate the physicochemical and pharmacological properties of a molecule. The unique structural and electronic features of the cyclopropyl group—a rigid, three-membered ring with increased s-character in its C-H bonds and π-character in its C-C bonds—confer several advantages. In the context of benzimidazoles, N-cyclopropylation has been explored to:

-

Enhance Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.

-

Increase Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the biological target.

-

Improve Selectivity: The specific steric and electronic properties of the cyclopropyl group can fine-tune the binding affinity of the molecule for its intended target over off-targets.

-

Modulate Lipophilicity: The introduction of a cyclopropyl group can alter the lipophilicity of the parent benzimidazole, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The discovery of potent N-cyclopropyl benzimidazole derivatives has often been the result of systematic structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of lead compounds.

Synthetic History and Key Methodologies

The synthesis of N-cyclopropyl benzimidazoles primarily relies on the formation of a C-N bond between the benzimidazole nitrogen and a cyclopropyl group. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that has been extensively used for the formation of C-N bonds. In the context of N-cyclopropyl benzimidazoles, this reaction typically involves the coupling of a benzimidazole with a cyclopropyl halide in the presence of a copper catalyst and a base.

Experimental Protocol: General Procedure for Ullmann N-cyclopropylation of Benzimidazoles

A mixture of the benzimidazole (1.0 equiv.), cyclopropyl halide (e.g., bromocyclopropane or iodocyclopropane, 1.2-2.0 equiv.), copper(I) catalyst (e.g., CuI, CuO, or Cu(OAc)₂, 10-20 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH, 2.0-3.0 equiv.), and a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%) in a high-boiling polar solvent (e.g., DMF, DMSO, or NMP) is heated at high temperatures (typically 100-160 °C) for several hours to days. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-cyclopropyl benzimidazole.

Logical Relationship of Ullmann Condensation Workflow

Caption: Workflow for Ullmann N-cyclopropylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a method of choice for C-N bond formation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[1] This reaction involves the coupling of a benzimidazole with a cyclopropyl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-cyclopropylation of Benzimidazoles

To a reaction vessel charged with the benzimidazole (1.0 equiv.), cyclopropyl halide or triflate (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%) is added an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF). A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.) is then added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at moderate temperatures (typically 80-120 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure N-cyclopropyl benzimidazole.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination catalytic cycle.

Biological Activities and Quantitative Data

N-cyclopropyl benzimidazoles have demonstrated a wide spectrum of biological activities, with many derivatives showing promise as potent therapeutic agents. Below are tables summarizing the quantitative data for selected N-cyclopropyl benzimidazoles across different therapeutic areas.

Anticancer Activity

| Compound | Target/Cell Line | IC₅₀/EC₅₀ (µM) | Reference |

| AT9283 | Aurora A | 0.003 | [2] |

| Aurora B | 0.001 | [2] | |

| JAK2 | 0.0012 | [2] | |

| JAK3 | 0.0011 | [2] | |

| Flt3 | 0.001-0.025 | [2] | |

| Derivative 5b | RANKL-induced osteoclast differentiation | 0.64 | [3] |

Antiviral Activity

| Compound | Virus | IC₅₀/EC₅₀ (µM) | Reference |

| Benzimidazole Derivative A | Hepatitis C Virus (HCV) RdRp | ~0.25 | [4] |

| Benzimidazole Derivative B | Hepatitis C Virus (HCV) RdRp | ~0.25 | [4] |

Note: Specific structures for "Derivative A" and "Derivative B" were not disclosed in the reference.

Signaling Pathways

The mechanism of action of N-cyclopropyl benzimidazoles often involves the modulation of key signaling pathways implicated in disease pathogenesis. A notable example is AT9283, a multi-targeted kinase inhibitor.

Signaling Pathway of AT9283 in Mast Cells

AT9283 has been shown to inhibit the IgE-mediated degranulation and cytokine secretion in mast cells.[2] This is achieved through the inhibition of several kinases, including spleen tyrosine kinase (Syk). The inhibition of Syk leads to the suppression of downstream signaling events, including the phosphorylation of Linker for Activation of T-cells (LAT), Phospholipase C gamma 1 (PLCγ1), and Protein Kinase B (Akt).

Caption: AT9283 inhibits the Syk-dependent signaling pathway.

Conclusion

The incorporation of an N-cyclopropyl group into the benzimidazole scaffold has proven to be a highly effective strategy in the development of novel therapeutic agents. The synthetic accessibility of these compounds, primarily through Ullmann condensation and Buchwald-Hartwig amination, allows for extensive structural diversification and optimization. The resulting N-cyclopropyl benzimidazole derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology, by potently and selectively modulating key signaling pathways. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Versatility of the 1-Cyclopropyl-2-methylbenzimidazole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals